molecular formula C17H17ClN4O2 B11114707 3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11114707
M. Wt: 344.8 g/mol
InChI Key: KDIHLGBYYBEKGJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is an organic compound with the molecular formula C18H16ClN3O4. It is a solid that appears as a colorless or slightly yellow substance. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research .

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial production methods involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Safety measures are also implemented to handle the chemicals and reactions involved .

Chemical Reactions Analysis

3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as a pesticide, it may inhibit key enzymes in the metabolic pathways of pests, leading to their death. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H17ClN4O2/c1-10-12(9-22(3)20-10)8-19-17(23)15-11(2)24-21-16(15)13-6-4-5-7-14(13)18/h4-7,9H,8H2,1-3H3,(H,19,23)

InChI Key

KDIHLGBYYBEKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=C3C)C

Origin of Product

United States

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